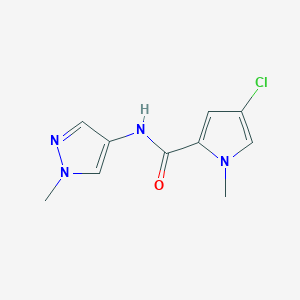
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a chemical compound that has been widely researched for its potential in various scientific fields. This compound is also known as Cmpd-1, and it has been found to have several interesting properties that make it useful in different areas of research.
Wirkmechanismus
The mechanism of action of Cmpd-1 involves the inhibition of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, Cmpd-1 can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have several biochemical and physiological effects. In addition to its ability to inhibit CK2, Cmpd-1 has also been shown to inhibit the activity of other protein kinases, including Akt and MAPK. These effects can lead to the inhibition of cell growth and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cmpd-1 in lab experiments is its ability to selectively target cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using Cmpd-1 is its potential toxicity. Studies have shown that high concentrations of Cmpd-1 can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cmpd-1. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of Cmpd-1. Another area of research is the use of Cmpd-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of Cmpd-1 and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can be achieved through a multi-step process. The method involves the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-1-methylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 1-methylpyrazole-4-carboxamide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been extensively studied for its potential in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Cmpd-1 has the ability to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-14-5-7(11)3-9(14)10(16)13-8-4-12-15(2)6-8/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAMISLIKOTEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)

![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)